molecular formula C17H17BrN2O2S2 B2989401 1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-21-4

1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2989401
CAS RN: 868217-21-4
M. Wt: 425.36
InChI Key: CQIJIPICGHQFMB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a sulfonyl group, a methylsulfanyl group, and an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the imidazole ring. The exact structure would depend on the specifics of the synthesis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the sulfonyl group could participate in reactions involving sulfur-oxygen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group might increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Potential

A significant area of research involving compounds with structural similarities to 1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole is their antimicrobial potential. The synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, which is structurally related, has been explored for their use as antimicrobial agents. These compounds have shown promising results against various bacterial and fungal strains, indicating a potential application of 1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole in the development of new antimicrobials. The synthesis routes for these compounds involve reactions leading to derivatives with improved activity, showcasing the versatility and potential of such sulfonamide-based structures in antimicrobial research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Catalytic Applications

Research has also been conducted on the use of imidazole derivatives, akin to 1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole, in catalysis. For instance, 1-methylimidazolium hydrogen sulfate, an imidazole derivative, has been employed as an efficient catalyst for the synthesis of certain heterocycles under thermal and solvent-free conditions. This indicates the potential of 1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole and similar compounds in serving as catalysts in organic synthesis, offering a green and sustainable approach to chemical reactions (Kefayati, Asghari, & Khanjanian, 2012).

Antioxidant and Antiradical Activity

The structure of 1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole suggests potential in the exploration of antioxidant and antiradical activities. Compounds with biphenyl and imidazobenzimidazole derivatives have been studied for their in vitro antioxidant activities, demonstrating that structurally complex molecules involving imidazole rings could serve as leads in the development of new antioxidants. This research avenue could be beneficial for identifying novel compounds that mitigate oxidative stress-related diseases (Spasov et al., 2022).

Synthesis and Structural Analysis

The diverse reactivity and synthesis of imidazole derivatives, similar to 1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole, have been extensively studied. These studies encompass the synthesis of novel structures through various chemical reactions, providing insights into the mechanisms and potential applications of these compounds in medicinal chemistry and materials science. Such research underpins the foundation for developing new substances with improved properties and functionalities (Pokhodylo & Obushak, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more information, it’s difficult to speculate on this .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIJIPICGHQFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-bromophenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole

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